Daspei

説明

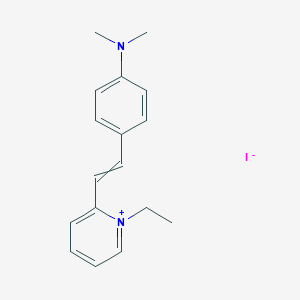

Structure

3D Structure of Parent

特性

CAS番号 |

3785-01-1 |

|---|---|

分子式 |

C17H21IN2 |

分子量 |

380.27 g/mol |

IUPAC名 |

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |

InChI |

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

AMAXNNVXIBDEMV-UHFFFAOYSA-M |

SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |

異性体SMILES |

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |

正規SMILES |

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |

他のCAS番号 |

3785-01-1 |

ピクトグラム |

Irritant |

関連するCAS |

42457-53-4 (Parent) |

同義語 |

2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DASPEI: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a cationic styryl fluorescent dye renowned for its application in cell biology as a specific marker for mitochondria in living cells.[1][2][3][4][5] Its utility stems from its ability to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular energetic status.[6][7][8] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and the mechanism of action of DASPEI.

Chemical and Physical Properties

DASPEI is a red solid compound with a molecular formula of C₁₇H₂₁IN₂ and a molecular weight of approximately 380.27 g/mol .[1][2] Key chemical and physical properties are summarized in the tables below for easy reference.

General Properties

| Property | Value | Reference |

| Chemical Name | 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide | [1][2] |

| Synonyms | 2-(p-(Dimethylamino)styryl)-1-ethyl-pyridinium iodide, Pinaflavol | [9] |

| CAS Number | 3785-01-1 | [1][2] |

| Molecular Formula | C₁₇H₂₁IN₂ | [1][2] |

| Molecular Weight | 380.27 g/mol | [2] |

| Appearance | Red solid | [2] |

| Melting Point | 267 °C (with decomposition) | [1][7][8][10] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | Soluble | [2][7][9] |

| Methanol | Soluble | [7] |

| DMF | Soluble | [9] |

| Ethanol | Soluble | [9] |

| Acetonitrile | Soluble | [9] |

| Water | A stock solution of 40 mg/100 ml has been reported. | [3] |

Optical Properties

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~461 nm | Methanol | [1][10] |

| Emission Maximum (λem) | ~589 nm | Methanol | [1][10] |

| Stokes Shift | Large | [2][9] | |

| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | at 457-463 nm in Methanol | [7][10] |

Mechanism of Action: Mitochondrial Staining

DASPEI is a lipophilic cation that passively crosses the plasma membrane of living cells. Due to the negative charge of the mitochondrial matrix, maintained by the proton motive force, DASPEI accumulates in the mitochondria. This accumulation is dependent on the mitochondrial membrane potential (ΔΨm). Healthy, energized mitochondria with a high membrane potential will accumulate more DASPEI, resulting in a stronger fluorescent signal. Conversely, depolarized or dysfunctional mitochondria will exhibit reduced DASPEI fluorescence.[6][8]

The relationship between mitochondrial membrane potential and DASPEI fluorescence can be visualized as follows:

Caption: Mechanism of DASPEI accumulation and fluorescence in mitochondria.

Experimental Protocols

Preparation of Stock and Working Solutions

A general workflow for preparing DASPEI solutions for cell staining is as follows:

Caption: Workflow for preparing DASPEI stock and working solutions.

Staining Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

-

Preparation of Staining Solution: Prepare a 5-10 µM working solution of DASPEI in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

-

Staining: Remove the culture medium from the cells and add the DASPEI working solution.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each.

-

Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters for DASPEI's excitation and emission wavelengths.

Staining Protocol for Suspension Cells

-

Cell Preparation: Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes) and wash them twice with PBS. Resuspend the cells to a density of approximately 1x10⁶ cells/mL.

-

Staining: Add 1 mL of the 5-10 µM DASPEI working solution to the cell suspension.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Centrifuge the cells to remove the staining solution and wash the cell pellet twice with PBS.

-

Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Synthesis of DASPEI

Caption: A plausible synthetic workflow for DASPEI.

Safety and Handling

DASPEI should be handled with standard laboratory precautions. The hazards of this material have not been thoroughly investigated.[1] It is recommended to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound at 4°C and protect it from light, especially when in solution.

Conclusion

DASPEI is a valuable fluorescent probe for the real-time visualization and assessment of mitochondrial function in living cells. Its accumulation and fluorescence are directly related to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The experimental protocols outlined in this guide offer a starting point for researchers to effectively utilize DASPEI in their studies. As with any chemical reagent, proper handling and storage are crucial for obtaining accurate and reproducible results.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. DASPEI|3785-01-1|MSDS [dcchemicals.com]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]

- 6. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Cas 3785-01-1,DASPEI | lookchem [lookchem.com]

- 9. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]

- 10. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

A Technical Guide to the Mechanism of Action of Daspei in Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide), a fluorescent probe used for the vital staining of mitochondria. This document provides a comprehensive overview of its physicochemical properties, the principles governing its mitochondrial accumulation, and detailed protocols for its application in cellular imaging and analysis.

Core Mechanism of Action: An Electrophoretic Journey into the Mitochondria

Daspei is a cationic, lipophilic styryl dye that selectively accumulates in mitochondria of living cells.[1][2][3][4] Its mechanism of action is fundamentally driven by the electrochemical potential across the inner mitochondrial membrane. In healthy, respiring cells, the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This process establishes a significant negative charge on the matrix side of the inner membrane, creating a substantial mitochondrial membrane potential (ΔΨm), typically ranging from -150 to -180 mV.

The positively charged Daspei molecule is electrophoretically drawn to and across the negatively charged inner mitochondrial membrane, leading to its accumulation within the mitochondrial matrix. This process is dependent on the integrity of the mitochondrial membrane potential; a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, results in reduced Daspei accumulation and consequently, a weaker fluorescent signal.[5][6] This potentiometric response makes Daspei a valuable tool for assessing mitochondrial health and function.[7][8]

The fluorescence of Daspei is also sensitive to its local environment. Upon accumulation in the relatively hydrophobic environment of the inner mitochondrial membrane and matrix, its fluorescence quantum yield increases.[5] This enhancement of fluorescence upon mitochondrial sequestration contributes to the high signal-to-noise ratio observed in stained cells.

A diagram illustrating the mechanism of Daspei accumulation in mitochondria is presented below.

Caption: Mechanism of Daspei accumulation in mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Daspei for easy reference and comparison.

Table 1: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Wavelength (Ex) | ~461-550 nm | [1][2][9] |

| Emission Wavelength (Em) | ~573-589 nm | [1][2][9] |

| Stokes Shift | Large | [1][3][4][10] |

Table 2: Experimental Parameters

| Parameter | Value | Cell Type/Condition | Reference |

| Working Concentration | 0.5 - 10 µM | General cell staining | [1][2] |

| Incubation Time | 10 - 60 minutes | Adherent and suspension cells | [1][2] |

| Z' Value for Assay | > 0.5 | High-throughput screening | [7][8] |

Experimental Protocols

Detailed methodologies for staining both suspension and adherent cells with Daspei are provided below.

Staining Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.[1]

-

Washing: Resuspend the cell pellet in pre-warmed phosphate-buffered saline (PBS) and centrifuge again. Repeat this wash step twice.[1][2]

-

Staining: Resuspend the washed cells in 1 mL of the Daspei working solution (typically 0.5-10 µM in serum-free medium or PBS).

-

Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[1][2][11]

-

Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2]

-

Resuspension and Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[1][2]

Staining Adherent Cells

-

Cell Culture: Culture adherent cells on sterile coverslips or in appropriate imaging plates.

-

Medium Removal: Carefully aspirate the cell culture medium.

-

Staining: Add the Daspei working solution (typically 0.5-10 µM in serum-free medium or PBS) to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at room temperature or 37°C for 10-60 minutes, protected from light.[2]

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium for 5 minutes each.[2]

-

Imaging: Mount the coverslips or image the plates directly using a fluorescence microscope.

A workflow diagram for a typical Daspei staining experiment is provided below.

Caption: General experimental workflow for Daspei mitochondrial staining.

Concluding Remarks

Daspei is a robust and sensitive fluorescent probe for the visualization and assessment of mitochondrial function in living cells. Its accumulation is directly linked to the mitochondrial membrane potential, providing a reliable indicator of cellular health and metabolic activity. The straightforward staining protocols and the possibility of no-wash assays make it a versatile tool for a wide range of applications, from basic research to high-throughput drug screening.[7][8] Understanding the core mechanism of its potentiometric accumulation is crucial for the accurate interpretation of experimental results and the design of robust cellular assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DASPEI | TargetMol [targetmol.com]

- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aurogene.eu [aurogene.eu]

- 7. researchgate.net [researchgate.net]

- 8. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

Daspei: A Technical Guide to its Fluorescence Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylaminostyryl)-N-ethylpyridinium iodide) is a lipophilic cationic styryl dye recognized for its utility in cellular imaging.[1][2][3][4][5] Its defining characteristic is a significant Stokes shift, the difference between the maxima of its excitation and emission spectra, which makes it a valuable tool for fluorescence microscopy and other fluorescence-based assays.[1][2][3][4][5] This technical guide provides an in-depth overview of Daspei's spectral properties, Stokes shift, and its application in experimental settings, with a focus on mitochondrial staining and the assessment of mitochondrial membrane potential.

Core Spectral and Physicochemical Properties

Daspei's fluorescence characteristics are crucial for designing and interpreting experiments. The dye's excitation and emission maxima can vary depending on the solvent environment. The key quantitative data for Daspei are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 461 nm (in Methanol) | [6] |

| 550 nm | [2] | |

| Emission Maximum (λem) | 589 nm (in Methanol) | [6] |

| 573 nm | [2] | |

| Stokes Shift | 128 nm (in Methanol) | Calculated from[6] |

| 23 nm | Calculated from[2] | |

| 4736 cm⁻¹ (in Methanol) | Calculated from[6] | |

| 785 cm⁻¹ | Calculated from[2] | |

| Molar Extinction Coefficient (ε) | 39,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Not readily available in the literature | |

| Molecular Weight | ~380 g/mol | [6] |

| Chemical Formula | C₁₇H₂₁IN₂ | [6] |

| Cellular Localization | Mitochondria in live cells | [6] |

Note on Spectral Discrepancies: The reported excitation and emission maxima for Daspei show some variation in the literature (e.g., 461/589 nm vs. 550/573 nm).[2][6] This could be attributed to differences in the solvent or the specific binding environment. Researchers should determine the optimal excitation and emission wavelengths for their particular experimental setup.

Understanding the Stokes Shift

The Stokes shift is a critical parameter in fluorescence spectroscopy. It represents the energy difference between the absorbed and emitted photons. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.

Caption: The relationship between excitation, emission, and Stokes shift.

Experimental Protocols

Preparation of Daspei Solutions

Stock Solution (10 mM):

-

Dissolve the appropriate mass of Daspei powder in dimethyl sulfoxide (DMSO). For example, to make 1 mL of a 10 mM stock solution, dissolve 0.38 mg of Daspei (MW ~380 g/mol ) in 100 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[2]

Working Solution (5-10 µM):

-

Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically in the range of 5-10 µM).[2]

General Staining Protocol for Live Adherent Cells

This protocol provides a general guideline for staining mitochondria in live adherent cells for fluorescence microscopy.

References

- 1. astorscientific.us [astorscientific.us]

- 2. DASPEI | TargetMol [targetmol.com]

- 3. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]

- 4. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. biotium.com [biotium.com]

In-Depth Technical Guide to DASPEI Dye: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DASPEI (2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide), a cationic styryl dye renowned for its utility in vital mitochondrial staining. This document delves into the historical context of its discovery, its detailed photophysical and chemical properties, and its mechanism of action. Furthermore, it presents detailed experimental protocols for its application in assessing mitochondrial membrane potential and includes diagrammatic representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

While the precise first synthesis of DASPEI is not prominently documented in readily available literature, it belongs to the class of styryl dyes, which have been a subject of scientific interest for their unique photophysical properties. Styryl dyes, characterized by a donor-pi-acceptor structure, have been explored for various applications, including as fluorescent probes for biological systems. The development of DASPEI as a mitochondrial stain likely emerged from research into cationic, lipophilic dyes that can accumulate in mitochondria driven by the negative mitochondrial membrane potential. Its use in biological research for visualizing mitochondria and assessing their function has been established in numerous publications.

Physicochemical Properties

DASPEI is a red solid with the chemical formula C₁₇H₂₁IN₂ and a molecular weight of 380.27 g/mol . Its structure consists of a dimethylamino-substituted styryl group attached to an N-ethylpyridinium iodide, rendering it a cationic molecule.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₁IN₂ | [1] |

| Molecular Weight | 380.27 g/mol | [1] |

| CAS Number | 3785-01-1 | [1] |

| Appearance | Red solid | [2] |

| Solubility | Soluble in DMSO and methanol | [2][3] |

| Melting Point | 267 °C (decomposes) | [2] |

Photophysical Characteristics

DASPEI is characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous for fluorescence microscopy as it minimizes self-absorption and improves signal-to-noise ratio. There are some discrepancies in the reported excitation and emission maxima in the literature, which may be attributed to the solvent environment and the instrumentation used.

| Parameter | Value | Solvent/Condition | Source |

| Absorption Maximum (λabs) | 457-463 nm | Methanol | [2] |

| 461 nm | Methanol | [1] | |

| Emission Maximum (λem) | 589 nm | Methanol | [1] |

| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | Methanol (at 457-463 nm) | [2] |

| Quantum Yield (Φf) | Not explicitly reported | - | |

| Stokes Shift | > 70 nm | [4] |

Mechanism of Mitochondrial Accumulation

The accumulation of DASPEI within mitochondria is a direct consequence of the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. As a cationic molecule, DASPEI is electrophoretically driven across the inner mitochondrial membrane into the mitochondrial matrix. This process is dependent on the integrity and magnitude of the mitochondrial membrane potential.

Figure 1: DASPEI uptake and mitochondrial accumulation pathway.

Experimental Protocols

Synthesis of DASPEI

Figure 2: General synthesis workflow for DASPEI.

Staining of Live Cells and Measurement of Mitochondrial Membrane Potential

This protocol is adapted for staining live cells to visualize mitochondria and can be used for qualitative and quantitative assessment of mitochondrial membrane potential.

Materials:

-

DASPEI stock solution (1-10 mM in DMSO)

-

Cell culture medium or a suitable buffer (e.g., HBSS)

-

Live cells cultured on a suitable imaging dish or plate

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~590 nm)

-

(Optional) Mitochondrial membrane potential disruptor for control (e.g., CCCP)

Procedure:

-

Prepare DASPEI working solution: Dilute the DASPEI stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed buffer.

-

Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed buffer to remove excess dye.

-

-

Imaging:

-

Add fresh pre-warmed buffer or medium to the cells.

-

Image the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit bright mitochondrial staining.

-

-

(Optional) Control for Mitochondrial Membrane Potential:

-

Treat a parallel set of cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 10-15 minutes) before or during DASPEI staining. A significant reduction in fluorescence intensity in the CCCP-treated cells confirms that the DASPEI staining is dependent on the mitochondrial membrane potential.

-

Figure 3: Experimental workflow for live-cell staining with DASPEI.

Applications in Research and Drug Development

DASPEI's primary application is in the study of mitochondrial function. Its fluorescence intensity directly correlates with the mitochondrial membrane potential, making it a valuable tool for:

-

Assessing mitochondrial health: A decrease in DASPEI fluorescence can indicate mitochondrial dysfunction.

-

Screening for drug toxicity: Many drugs can have off-target effects on mitochondria. DASPEI can be used in high-throughput screening assays to identify compounds that disrupt the mitochondrial membrane potential.

-

Studying apoptosis: The dissipation of mitochondrial membrane potential is an early event in apoptosis. DASPEI can be used to monitor this process.

-

Investigating diseases with mitochondrial involvement: Many neurodegenerative diseases, metabolic disorders, and cancers are associated with mitochondrial dysfunction. DASPEI can be used to study these pathologies in cell and animal models.

Conclusion

DASPEI is a versatile and widely used fluorescent dye for the vital staining of mitochondria. Its membrane potential-dependent accumulation provides a reliable method for assessing mitochondrial health and function. This guide has provided a comprehensive overview of its properties, mechanism, and application, offering researchers and drug development professionals a valuable resource for utilizing this powerful tool in their studies. Further research to definitively establish its quantum yield and uncover its detailed discovery history would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]

- 3. 2- 4-(Dimethylamino)styryl -1-ethylpyridinium iodide = 99 HPLC, solid 3785-01-1 [sigmaaldrich.com]

- 4. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DASPEI (CAS Number 3785-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DASPEI, with the chemical name 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a lipophilic cationic styryl fluorescent dye extensively utilized for the specific staining of mitochondria in living cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), making it a sensitive probe for monitoring mitochondrial health and function.[9][10] Changes in DASPEI fluorescence intensity and other photophysical properties can be correlated with alterations in mitochondrial energization, making it a valuable tool in cellular biology, toxicology, and drug discovery, particularly in the context of diseases involving mitochondrial dysfunction such as neurodegenerative disorders.[2][15]

Physicochemical and Photophysical Properties

Table 1: Physicochemical and Photophysical Properties of DASPEI

| Property | Value | Source(s) |

| CAS Number | 3785-01-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₁IN₂ | [3][5] |

| Molecular Weight | 380.27 g/mol | [2][5] |

| Appearance | Red solid | [2] |

| Solubility | DMSO | [2] |

| Excitation Maximum (λex) | ~461 nm (in Methanol) | [3] |

| Emission Maximum (λem) | ~589 nm (in Methanol) | [3] |

| Stokes Shift | Large | [1][7][8][12][13] |

Mechanism of Action and Fluorescence Modulation

The primary mechanism of DASPEI's utility as a mitochondrial probe lies in its response to the mitochondrial membrane potential. As a cationic molecule, DASPEI is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the ΔΨm, a key indicator of mitochondrial respiratory chain activity and overall cellular health.

The fluorescence of DASPEI is highly sensitive to its local environment. Upon accumulation in the inner mitochondrial membrane, the dye's fluorescence is significantly enhanced. This is attributed to a phenomenon known as restricted torsional dynamics. In the less viscous environment of the cytoplasm, the molecule can undergo torsional rotations, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. However, when embedded within the more rigid environment of the mitochondrial membrane, these torsional motions are restricted, leading to a higher fluorescence quantum yield.

A decrease in mitochondrial membrane potential, as induced by mitochondrial toxins or cellular stress, results in the redistribution of DASPEI from the mitochondria to the cytoplasm. This translocation to a more polar and less viscous environment leads to a decrease in fluorescence intensity. This dynamic relationship between mitochondrial membrane potential and DASPEI fluorescence allows for the real-time monitoring of mitochondrial function.

The relationship between mitochondrial health, membrane potential, and DASPEI fluorescence is depicted in the following logical workflow:

Caption: Logical workflow of DASPEI's fluorescence response to mitochondrial membrane potential.

Experimental Protocols

General Protocol for Staining of Live Cells with DASPEI

This protocol provides a general guideline for staining live cells with DASPEI. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

-

DASPEI (CAS 3785-01-1)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other appropriate balanced salt solution

-

Cell culture medium (serum-free or complete, as required)

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, microplate)

Procedure:

-

Preparation of DASPEI Stock Solution:

-

Prepare a 1-10 mM stock solution of DASPEI in anhydrous DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of DASPEI Working Solution:

-

On the day of the experiment, thaw an aliquot of the DASPEI stock solution.

-

Dilute the stock solution to a final working concentration of 1-10 µM in warm (37°C) serum-free cell culture medium or PBS. The optimal concentration should be determined for each cell type.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without a wash step, or washed once with warm PBS or culture medium to reduce background fluorescence.

-

Image the cells using a fluorescence microscope with appropriate filter sets for DASPEI (Excitation: ~460 nm, Emission: ~590 nm).

-

High-Throughput Screening (HTS) No-Wash Assay for Mitochondrial Membrane Potential

This protocol is adapted from a published no-wash assay and is suitable for high-throughput screening of compounds affecting mitochondrial membrane potential.[15]

Materials:

-

CHO (Chinese Hamster Ovary), PC12, or other suitable cell lines

-

96- or 384-well black, clear-bottom microplates

-

DASPEI

-

DMSO

-

Culture medium

-

Test compounds

-

Fluorescence plate reader

Procedure:

-

Cell Plating:

-

Plate cells in a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells under standard culture conditions.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO).

-

Add the test compounds to the cell plates and incubate for the desired duration. Include appropriate positive (e.g., a known mitochondrial uncoupler like CCCP) and negative (vehicle) controls.

-

-

DASPEI Staining:

-

Prepare a DASPEI working solution in culture medium. The final concentration may need to be optimized but is typically in the range of 10-50 µM for this assay format.[15]

-

Add the DASPEI working solution directly to the wells containing the cells and compounds.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set for DASPEI (e.g., Ex: 485 nm, Em: 535 nm, noting that optimal settings may vary between instruments).

-

-

Data Analysis:

-

Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells.

-

Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.

-

The workflow for the high-throughput screening assay can be visualized as follows:

Caption: High-throughput screening experimental workflow using DASPEI.

Applications in Research and Drug Development

DASPEI's ability to report on mitochondrial membrane potential makes it a versatile tool in various research and drug development areas.

Toxicology and Drug Safety

Mitochondrial toxicity is a significant cause of drug-induced toxicity. The HTS assay described above can be employed in early-stage drug discovery to screen compound libraries for potential mitochondrial liabilities, thereby reducing the risk of late-stage failures.

Neurodegenerative Diseases

Mitochondrial dysfunction is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. DASPEI has been successfully used in cellular models of these diseases to assess changes in mitochondrial membrane potential.[15] For example, it has been used to measure the impact of amyloid-β exposure on PC12 cells, a model for Alzheimer's disease research.[15]

A critical pathway implicated in neurodegeneration is apoptosis, or programmed cell death, where the mitochondrion plays a central role. A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. DASPEI can be used to monitor this critical step.

The signaling pathway illustrating the role of mitochondrial membrane potential in apoptosis is shown below:

Caption: Signaling pathway of apoptosis highlighting the role of mitochondrial membrane potential.

Conclusion

DASPEI is a valuable and versatile fluorescent probe for the investigation of mitochondrial function in living cells. Its straightforward mechanism of action, coupled with its suitability for high-throughput screening, makes it an important tool for researchers, scientists, and drug development professionals. The ability to monitor mitochondrial membrane potential provides critical insights into cellular health and disease, with significant applications in toxicology, neurodegenerative disease research, and the broader field of drug discovery.

References

- 1. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. db.cngb.org [db.cngb.org]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a high throughput screening assay for mitochondrial membrane potential in living cells. | ALZFORUM [alzforum.org]

- 8. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. DASPEI | TargetMol [targetmol.com]

- 12. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 13. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]

- 14. Selective retention of the fluorescent dye DASPEI in a larval gastropod mollusc after paraformaldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, commonly known as DASPEI. This styryl dye is a valuable tool in cellular and mitochondrial research, offering insights into mitochondrial function and cellular health.

Molecular Structure and Properties

2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide is a cationic fluorescent dye characterized by a pyridinium ring linked to a dimethylamino-substituted styryl group, with an iodide counterion. Its chemical structure facilitates its accumulation in mitochondria, driven by the organelle's membrane potential.

Table 1: Chemical and Physical Properties of DASPEI

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁IN₂ | [1] |

| Molecular Weight | 380.27 g/mol | |

| Appearance | Red solid | |

| Melting Point | 267 °C (decomposes) | |

| CAS Number | 3785-01-1 | [1] |

| SMILES String | [I-].CC[n+]1ccccc1\C=C\c2ccc(cc2)N(C)C | |

| Solubility | Soluble in DMSO and methanol |

Table 2: Spectroscopic Properties of DASPEI

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | 461 nm | In Methanol | [1] |

| Emission Maximum (λem) | 589 nm | In Methanol | [1] |

| Molar Extinction Coefficient (ε) | 36,000-41,000 M⁻¹cm⁻¹ | at 457-463 nm in Methanol |

Synthesis Protocol

The synthesis of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide can be achieved through a Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound (N-ethyl-2-methylpyridinium iodide) with an aromatic aldehyde (4-(dimethylamino)benzaldehyde) in the presence of a basic catalyst.[2]

Experimental Protocol: Synthesis of DASPEI

Step 1: Formation of N-ethyl-2-methylpyridinium iodide

-

In a round-bottom flask, dissolve 2-picoline in a suitable solvent such as acetone.

-

Add an equimolar amount of ethyl iodide.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield N-ethyl-2-methylpyridinium iodide.

Step 2: Knoevenagel Condensation

-

Dissolve N-ethyl-2-methylpyridinium iodide and 4-(dimethylamino)benzaldehyde in a polar solvent like methanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature. The product, 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, will precipitate.

-

Filter the crude product and wash with cold methanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified red solid.

Mechanism of Action and Applications

DASPEI is a lipophilic cation that accumulates in mitochondria in response to the negative mitochondrial membrane potential (ΔΨm).[3][4] Healthy, energized mitochondria maintain a high ΔΨm, leading to a higher concentration of DASPEI within the mitochondrial matrix. A decrease in ΔΨm, often an indicator of mitochondrial dysfunction and cellular stress, results in a reduced accumulation of the dye.

This potentiometric behavior makes DASPEI a valuable tool for:

-

Assessing Mitochondrial Function: Quantifying changes in mitochondrial membrane potential in response to drug candidates or toxins.[5][6]

-

Cell Viability and Apoptosis Studies: Monitoring early events in apoptosis, which are often associated with a collapse of the mitochondrial membrane potential.

-

Fluorescence Microscopy: Visualizing mitochondrial morphology and distribution in living cells.

Experimental Protocols for Cellular Applications

Qualitative Staining of Mitochondria for Fluorescence Microscopy

This protocol provides a general guideline for staining mitochondria in adherent mammalian cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

DASPEI stock solution (e.g., 1-10 mM in DMSO)

-

Pre-warmed cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

-

Grow cells to the desired confluency on a suitable imaging vessel.

-

Prepare a fresh working solution of DASPEI by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the DASPEI working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

-

Add fresh, pre-warmed medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope. Mitochondria will appear as red fluorescent filamentous structures.

References

- 1. biotium.com [biotium.com]

- 2. Analysis of the growth and physicochemical properties of the newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal: an effective material for nonlinear optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Daspei Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daspei, a cationic styrenyl dye, is a fluorescent probe utilized for the specific staining of mitochondria in living cells. Its accumulation within these organelles is primarily driven by the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial function and cellular health. This technical guide provides a comprehensive overview of the solubility and stability of Daspei, presenting quantitative data where available, and outlining detailed experimental protocols for its use. The information herein is intended to assist researchers, scientists, and drug development professionals in the effective application of Daspei in their studies.

Solubility

Qualitative Solubility:

Daspei is generally described as being soluble in several organic solvents.

-

High Solubility:

-

Dimethyl sulfoxide (DMSO)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

-

Aqueous Solubility:

-

Daspei is prepared as a stock solution in distilled water for some applications, indicating at least moderate solubility.[1]

-

Quantitative Solubility Data:

Precise solubility limits (e.g., in g/L or mol/L) are not consistently reported across scientific literature. However, based on commercially available stock solution preparation protocols, a high-concentration stock solution can be prepared in DMSO.

| Solvent | Reported Concentration | Molarity (approx.) | Source |

| Dimethyl sulfoxide (DMSO) | Up to 10 mM | 0.01 M | --INVALID-LINK--[2] |

Note: The molarity is calculated based on the molecular weight of Daspei (380.27 g/mol ).

Stability

The stability of Daspei is crucial for ensuring the reproducibility and accuracy of experimental results. Key factors influencing its stability include storage conditions, light exposure (photostability), pH, and temperature (thermal stability).

Storage and Handling:

-

Solid Form: Daspei in its solid, powdered form should be stored at low temperatures, typically ranging from 4°C to -20°C.[3] It is recommended to protect it from light.

-

In Solution: Stock solutions of Daspei, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C and protected from light.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Photostability:

Daspei, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light from a fluorescence microscope. This can lead to a decrease in fluorescence intensity over time. For live-cell imaging, it is recommended to minimize light exposure to the samples. Some studies have noted that intense imaging on a confocal microscope can cause the label to leave the mitochondria, which may be due to a phototoxic response leading to mitochondrial depolarization.[1]

pH Stability:

Specific data on the stability of Daspei across a range of pH values is not extensively documented in the available literature. For most biological applications, Daspei is used in physiological buffers (e.g., PBS, cell culture medium) with a pH around 7.4.

Thermal Stability:

While specific decomposition temperatures are not provided, the recommended storage at low temperatures suggests that Daspei may be susceptible to thermal degradation at elevated temperatures.

Mechanism of Action and Signaling

The primary application of Daspei is as a potentiometric probe for mitochondrial membrane potential (ΔΨm).

Mitochondrial Accumulation:

Daspei is a cationic molecule, and its accumulation within the mitochondrial matrix is driven by the negative-inside mitochondrial membrane potential. This process follows the Nernst equation, where the concentration of the dye inside the mitochondria is proportional to the magnitude of the membrane potential.[6][7] A higher mitochondrial membrane potential results in greater accumulation of Daspei and consequently, a stronger fluorescent signal. Conversely, a decrease in the membrane potential, often associated with mitochondrial dysfunction, leads to a reduction in Daspei accumulation and fluorescence.

Signaling Pathway Diagram:

The following diagram illustrates the logical flow of Daspei's mechanism of action.

Caption: Logical flow of Daspei accumulation in mitochondria.

Experimental Protocols

This section provides detailed methodologies for common applications of Daspei.

Preparation of Daspei Stock Solution

Objective: To prepare a concentrated stock solution of Daspei for subsequent dilution to working concentrations.

Materials:

-

Daspei powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of Daspei powder and the anhydrous DMSO to room temperature.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the Daspei powder. For example, to 1 mg of Daspei (MW: 380.27 g/mol ), add approximately 263 µL of DMSO.

-

Vortex the solution thoroughly until the Daspei is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Staining of Live Cells for Fluorescence Microscopy

Objective: To stain the mitochondria of live cells with Daspei for visualization by fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Daspei stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters (Excitation/Emission: ~461/589 nm in Methanol)[3]

Experimental Workflow Diagram:

Caption: Workflow for staining live cells with Daspei.

Procedure:

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the Daspei stock solution.

-

Dilute the stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration. A typical starting concentration is between 5 µM and 10 µM.[5]

-

-

Cell Staining:

-

For adherent cells, remove the culture medium from the cells.

-

For suspension cells, centrifuge the cells to form a pellet and discard the supernatant.

-

Add the Daspei working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[5] The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed culture medium or PBS to remove excess dye.[5]

-

-

Imaging:

-

Mount the coverslips on a slide or place the dish on the microscope stage.

-

Observe the stained mitochondria using a fluorescence microscope with appropriate filter sets (e.g., excitation around 460 nm and emission around 590 nm).

-

Conclusion

Daspei is a valuable fluorescent probe for the investigation of mitochondrial function in living cells. Its solubility in common organic solvents facilitates the preparation of high-concentration stock solutions, while its stability under proper storage conditions ensures reliable experimental outcomes. The mechanism of action, based on the Nernstian accumulation in response to the mitochondrial membrane potential, provides a direct link between fluorescence intensity and mitochondrial health. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize Daspei in their studies. Further investigation into the quantitative aspects of its stability and solubility in a broader range of conditions would be beneficial for the scientific community.

References

- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]

- 2. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DASPEI | TargetMol [targetmol.com]

- 6. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Principle of Daspei in Live Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye widely utilized in live cell imaging to visualize and assess the functional state of mitochondria.[1][2] Its accumulation within these organelles is driven by the mitochondrial membrane potential (ΔΨm), a critical indicator of cellular health and metabolic activity.[1] Consequently, Daspei serves as a valuable tool for real-time monitoring of mitochondrial function, cell viability, and the effects of various stimuli on cellular bioenergetics. This technical guide provides an in-depth overview of the core principles of Daspei, detailed experimental protocols, and its applications in life sciences and drug development.

Core Principle: Potentiometric Staining of Mitochondria

The fundamental principle behind Daspei's utility in live cell imaging lies in its potentiometric nature. As a positively charged molecule, Daspei is actively sequestered into the negatively charged mitochondrial matrix. The extent of its accumulation, and therefore the intensity of its fluorescence, is directly proportional to the magnitude of the mitochondrial membrane potential. Healthy, metabolically active cells maintain a high ΔΨm, leading to robust Daspei staining. Conversely, in apoptotic or metabolically compromised cells, the ΔΨm dissipates, resulting in a diminished fluorescent signal.[1]

This characteristic allows for both qualitative and quantitative assessment of mitochondrial function. Changes in fluorescence intensity over time can be used to monitor dynamic cellular processes and the impact of experimental treatments.

Key Characteristics and Quantitative Data

A summary of the essential properties of Daspei is presented below, providing a quick reference for experimental design.

| Property | Value/Description | Reference |

| Full Chemical Name | 2-(4-(Dimethylamino)styryl)-N-ethylpyridinium iodide | [1] |

| Molecular Formula | C₁₇H₂₁IN₂ | [1] |

| Molecular Weight | 380.27 g/mol | [1] |

| Excitation Maximum (λex) | ~461 nm (in Methanol) | [1] |

| Emission Maximum (λem) | ~589 nm (in Methanol) | [1] |

| Cell Permeability | Membrane Permeant | [1] |

| Cellular Localization | Mitochondria | [1] |

| Assay Type | No-wash, real-time imaging | [1] |

| Primary Application | Assessment of mitochondrial membrane potential | [1] |

Experimental Protocols

The following protocols provide a general framework for using Daspei in live cell imaging. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of Daspei by dissolving it in dimethyl sulfoxide (DMSO). A typical concentration is 1 to 5 mM. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. A common working concentration for staining zebrafish hair cells is 130 µM.[2] For other cell types, the optimal concentration may vary and should be determined empirically.

Live Cell Staining and Imaging

This protocol is adapted for staining sensory hair cells in zebrafish larvae but can be modified for other cell types.

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or plate.

-

Incubation: Remove the culture medium and wash the cells with an appropriate buffer (e.g., embryo media for zebrafish).[2]

-

Staining: Add the Daspei working solution to the cells and incubate for a specific duration. For zebrafish larvae, an incubation time of 15 minutes at room temperature is often used.[2]

-

Washing: After incubation, gently wash the cells three times with the buffer to remove excess dye.[2]

-

Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for Daspei's excitation and emission spectra. For zebrafish, a ZEISS Lightsheet 7 fluorescence microscope with excitation at 561 nm has been used.[2]

Applications in Research and Drug Development

Daspei's ability to report on mitochondrial health makes it a versatile tool in various research areas:

-

Neurobiology: Studying mitochondrial dysfunction in neurodegenerative diseases.

-

Cancer Biology: Assessing the metabolic state of cancer cells and their response to therapies.

-

Toxicology: Screening for compounds that induce mitochondrial toxicity.

-

Developmental Biology: Visualizing and tracking metabolically active cells during development, such as in the sensory hair cells of the zebrafish lateral line.[2][3][4]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the logical flow of Daspei's mechanism and a typical experimental workflow.

References

- 1. biotium.com [biotium.com]

- 2. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Daspei for Measuring Mitochondrial Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function. Its disruption is a hallmark of cellular stress and is implicated in a wide range of diseases and toxicological responses. Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a cell-permeant, cationic fluorescent dye that serves as a reliable and sensitive probe for the real-time measurement of ΔΨm in living cells. This technical guide provides an in-depth overview of the core principles of using Daspei, detailed experimental protocols for various platforms, a compilation of quantitative data, and visualizations of relevant workflows and signaling pathways.

Core Principles and Mechanism of Action

Daspei is a lipophilic cation that accumulates in mitochondria in a manner dictated by the Nernst equation. The interior of a healthy mitochondrion is highly negative relative to the cytoplasm, typically in the range of -150 to -180 mV, due to the pumping of protons across the inner mitochondrial membrane by the electron transport chain.[1] This strong negative charge drives the accumulation of the positively charged Daspei molecules within the mitochondrial matrix.

An increase in Daspei fluorescence intensity is directly proportional to the magnitude of the mitochondrial membrane potential.[2] Conversely, a decrease in ΔΨm, a condition known as mitochondrial depolarization, leads to a reduction in Daspei accumulation and a corresponding decrease in fluorescence. This principle allows for the dynamic monitoring of mitochondrial health and the detection of mitochondrial dysfunction induced by various stimuli, including drug candidates, toxins, and pathological conditions.[3][4]

Spectral Properties:

| Property | Wavelength (nm) |

| Excitation (in Methanol) | ~461 |

| Emission (in Methanol) | ~589 |

| Excitation (in cells) | ~470 |

| Emission (in cells) | ~560-570 |

Note: Spectral properties can vary depending on the solvent and cellular environment.[2][5]

Data Presentation: Quantitative Analysis of ΔΨm Changes

The following tables summarize the effects of various chemical compounds on mitochondrial membrane potential as measured by Daspei fluorescence. These data are compiled from studies utilizing Chinese Hamster Ovary (CHO) and PC12 cells.

Table 1: Effects of Mitochondrial Uncouplers on Daspei Fluorescence in PC12 Cells

| Compound | Concentration | Effect on ΔΨm |

| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | Dose-dependent | Depolarization |

| DNP (2,4-Dinitrophenol) | Dose-dependent | Depolarization |

Data from a no-wash assay on undifferentiated and differentiated PC12 cells.[3]

Table 2: Effects of Various Compounds on Daspei Fluorescence in CHO Cells

| Compound | Concentration(s) | Incubation Time | Effect on ΔΨm |

| Thioridazine | Not specified | Long-term | Hyperpolarization |

| Cobalt Chloride (CoCl₂) | 50, 500, 1000 µM | 2 hours | Hyperpolarization (dose-dependent) |

| Cobalt Chloride (CoCl₂) | 50, 500, 1000 µM | 24 hours | Depolarization (dose-dependent) |

| Ionomycin (in the presence of 1 mM CaCl₂) | Increasing concentrations | 3 hours | Depolarization |

These findings demonstrate the utility of Daspei in detecting both short-term and long-term changes in mitochondrial membrane potential in response to diverse chemical stimuli.[3][4]

Table 3: Effect of Amyloid β on Daspei Fluorescence in PC12 Cells

| Compound | Concentration | Incubation Time | Effect on ΔΨm |

| Amyloid β (25-35) | 10 nM | 48 hours | Depolarization |

| Amyloid β (25-35) | 1000 nM | 48 hours | Depolarization |

This data highlights the application of Daspei in cellular models of neurodegenerative diseases like Alzheimer's disease.[3]

Experimental Protocols

Preparation of Daspei Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve Daspei powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, to make a 10 mM stock solution from 1 mg of Daspei (MW: 380.27 g/mol ), dissolve it in 263 µL of DMSO.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light.[2]

-

Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[6] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Seeding: Seed adherent cells on sterile glass coverslips or in a multi-well imaging plate and culture until they reach the desired confluency.

-

Treatment (Optional): If applicable, treat the cells with the test compound(s) for the desired duration.

-

Staining:

-

Remove the culture medium.

-

Add the pre-warmed Daspei working solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.[6]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with pre-warmed culture medium or PBS.[6]

-

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for Daspei (e.g., excitation ~470 nm, emission ~570 nm).

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation:

-

Collect suspension cells by centrifugation (e.g., 400 x g for 3-4 minutes).

-

Wash the cells twice with PBS.

-

Resuspend the cells to a density of approximately 1x10^6 cells/mL.[6]

-

-

Treatment (Optional): If applicable, treat the cells with the test compound(s).

-

Staining:

-

Add 1 mL of the Daspei working solution to the cell suspension.

-

Incubate for 30-60 minutes at room temperature, protected from light.[6]

-

-

Washing:

-

Centrifuge the cells to pellet them.

-

Discard the supernatant.

-

Wash the cell pellet twice with PBS.[6]

-

-

Analysis: Resuspend the cells in 1 mL of serum-free medium or PBS and analyze using a flow cytometer.

No-Wash Assay Protocol (96-well Plate Reader)

This protocol is adapted from a validated high-throughput screening method.[3][4]

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

-

Treatment: Treat cells with compounds as required.

-

Staining: Add Daspei working solution directly to the wells.

-

Incubation: Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission settings. A fluorescence quencher can be added to reduce background from extracellular dye.[3]

Controls

-

Negative Control (Healthy Mitochondria): Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compounds.

-

Positive Control (Depolarized Mitochondria): Cells treated with a mitochondrial uncoupler such as CCCP (e.g., 10 µM) or DNP. This will cause a significant decrease in Daspei fluorescence.[3][4]

-

Hyperpolarization Control (Optional): In some cell types, treatment with an ATP synthase inhibitor like oligomycin can cause a transient hyperpolarization, leading to an increase in Daspei fluorescence.[7]

Visualizations: Workflows and Signaling Pathways

Principle of Daspei-Based ΔΨm Measurement

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake Mechanism of Daspei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei, or 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide, is a fluorescent, lipophilic cationic dye predominantly utilized as a vital stain for mitochondria in living cells.[1][2] Its accumulation within this organelle is a direct consequence of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[3][4] While its role as a mitochondrial probe is well-established, the precise mechanisms governing its transit across the plasma membrane and subsequent intracellular trafficking are multifaceted and can be cell-type specific. This guide provides a comprehensive overview of the current understanding of Daspei's cellular uptake, detailing the core mechanisms, experimental protocols, and quantitative data available in the scientific literature.

Core Uptake Mechanisms

The cellular uptake of Daspei can be conceptualized as a two-step process: translocation across the plasma membrane and accumulation within the mitochondria.

Plasma Membrane Translocation

The passage of Daspei across the outer cell membrane is a critical first step. The primary mechanisms identified are:

-

Membrane Permeation: Daspei is described as a membrane-permeant dye, suggesting it can passively diffuse across the lipid bilayer to some extent due to its lipophilic nature.[2] This mode of entry is likely driven by the concentration gradient of the dye.

-

Channel-Mediated Uptake (Cell-Type Specific): In specialized cells, such as the hair cells of the zebrafish lateral line, the uptake of Daspei is dependent on the mechano-electrical transduction (MET) channels.[5] This indicates a facilitated transport mechanism in these cells. Blockade of these channels significantly reduces Daspei accumulation.[5] The involvement of specific transporters in other cell types has not been definitively elucidated.

Mitochondrial Accumulation

Once in the cytoplasm, Daspei is rapidly sequestered by mitochondria. This process is driven by the significant negative mitochondrial membrane potential (-150 to -180 mV). As a positively charged cation, Daspei is electrophoretically driven into the mitochondrial matrix, where it accumulates to a high concentration.[3] This potential-dependent accumulation is the basis for its use as a mitochondrial vital stain.[6] The fluorescence intensity of Daspei within mitochondria is directly proportional to the magnitude of the mitochondrial membrane potential.[3]

Signaling Pathways and Logical Relationships

The uptake and localization of Daspei are intrinsically linked to fundamental cellular bioenergetics. The following diagrams illustrate the key relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. Vital Dye Uptake of YO-PRO-1 and DASPEI Depends Upon Mechanoelectrical Transduction Function in Zebrafish Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for chemicals that affect hair cell death and survival in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Daspei Staining for Live Cell Mitochondrial Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent, lipophilic cationic dye used for the vital staining of mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent upon the mitochondrial membrane potential (ΔΨm).[5][6][7] Healthy, energized mitochondria with a high membrane potential will readily sequester Daspei, resulting in bright fluorescence. Conversely, depolarized or damaged mitochondria exhibit a reduced capacity for dye accumulation, leading to a decrease in fluorescence intensity. This property makes Daspei a valuable tool for assessing mitochondrial function and overall cell health in real-time. Applications include the study of apoptosis, drug-induced mitochondrial toxicity, and the screening of compounds that may modulate mitochondrial function.[7][8]

Mechanism of Action

Daspei is a cationic molecule that passively diffuses across the plasma membrane of live cells. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Consequently, the fluorescence intensity of Daspei serves as a reliable indicator of mitochondrial energization. A decrease in fluorescence can signify mitochondrial dysfunction, a key event in early apoptosis and a marker for cellular stress or toxicity.[5][6]

References

- 1. DASPEI | TargetMol [targetmol.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. DASPEI [2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide] *CAS#: 3785-01-1* | AAT Bioquest [aatbio.com]

- 4. Invitrogen™ DASPEI (2-(4-(dimethylamino)styryl) -N-Ethylpyridinium Iodide) | Fisher Scientific [fishersci.ca]

- 5. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a no-wash assay for mitochondrial membrane potential using the styryl dye DASPEI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Daspei in Zebrafish Lateral Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Zebrafish Lateral Line as a Model for Sensory Hair Cell Studies

The zebrafish (Danio rerio) lateral line has emerged as a powerful in vivo model for studying sensory hair cell biology, ototoxicity, and otoprotection.[1][2] This external sensory system consists of clusters of hair cells, called neuromasts, distributed over the head and body of the fish.[2] These hair cells are morphologically and functionally similar to those in the mammalian inner ear, making them an excellent surrogate for studying hearing and balance disorders.[1][3] The optical transparency of zebrafish larvae and the accessibility of the lateral line neuromasts allow for rapid and high-throughput screening of compounds that may be toxic to or protective of hair cells.[1][2]

Daspei: A Vital Dye for Hair Cell Visualization and Quantification

Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent vital dye that is actively taken up by functional hair cells, making it an invaluable tool for their visualization and quantification.[4][5][6] Daspei is a lipophilic cation that accumulates in mitochondria, driven by the mitochondrial membrane potential.[1][4][7] Consequently, healthy hair cells with active mitochondria exhibit bright fluorescence upon Daspei staining, while damaged or dead cells show diminished or no fluorescence.[4] The intensity of Daspei staining is proportional to the number of viable hair cells within a neuromast.[8]

Mechanism of Action of Daspei

The entry of Daspei into zebrafish hair cells is dependent on functional mechanotransduction (MET) channels.[3] Once inside the cell, Daspei accumulates in the mitochondria due to their negative membrane potential.[1][7] This mitochondrial accumulation is the basis for the strong fluorescence observed in healthy hair cells. A decrease in mitochondrial membrane potential, an early event in aminoglycoside-induced hair cell death, leads to a reduction in Daspei staining.[9]

Applications in Research and Drug Development

The zebrafish lateral line assay using Daspei is a robust and efficient method for:

-

Ototoxicity Screening: Rapidly screening large libraries of chemical compounds to identify potential ototoxins.[1]

-

Otoprotection Assays: Identifying compounds that can protect hair cells from damage induced by known ototoxins, such as aminoglycoside antibiotics (e.g., neomycin, gentamicin) and chemotherapeutic agents (e.g., cisplatin).[1][2]

-

Genetic Screens: Elucidating the genetic pathways involved in hair cell development, function, and survival.[1]

-

Mechanistic Studies: Investigating the cellular and molecular mechanisms of hair cell death and regeneration.

Experimental Protocols

Protocol 1: Daspei Staining of Zebrafish Larvae

This protocol describes the general procedure for staining hair cells in the lateral line of zebrafish larvae with Daspei.

Materials:

-

Zebrafish larvae (5-7 days post-fertilization, dpf)

-

Daspei (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)

-

Embryo medium (EM) or fish water

-

Anesthetic (e.g., MS-222/Tricaine)

-

Petri dishes or multi-well plates

-

Fluorescence microscope

Procedure:

-

Prepare Daspei Staining Solution:

-

Staining:

-

Washing:

-

Anesthetization and Mounting:

-

Imaging:

-

Visualize the stained neuromasts using a fluorescence microscope with appropriate filters (e.g., green or red channels, as Daspei has a broad emission spectrum).[7]

-

Protocol 2: Quantification of Hair Cell Damage and Protection

This protocol outlines how to quantify hair cell survival using Daspei staining in an otoprotection or ototoxicity assay.

Procedure:

-

Experimental Treatment:

-

For otoprotection studies, pre-incubate larvae with the test compound for a specified duration (e.g., 1 hour) before co-incubating with an ototoxin (e.g., neomycin).[1]

-

For ototoxicity studies, incubate larvae with the test compound for a specified duration.[1]

-

Include appropriate control groups (e.g., vehicle control, ototoxin-only control).

-

-

Daspei Staining:

-

Following the treatment period, stain the larvae with Daspei as described in Protocol 1.

-

-

Quantification:

-

Scoring Method: Assign a score to each neuromast based on its fluorescence intensity. A common scoring system is: 2 for bright, robust staining; 1 for reduced staining; and 0 for no staining.[6] Sum the scores for a set number of neuromasts per larva (e.g., 10 head neuromasts) to obtain a total score per fish.[6]

-

Fluorescence Intensity Measurement: Alternatively, use image analysis software to measure the mean fluorescence intensity of each neuromast.

-

Hair Cell Counts: For more precise quantification, correlate Daspei staining with direct hair cell counts using immunohistochemistry in fixed larvae.[8]

-

-

Data Analysis:

-

Normalize the data from the treatment groups to the control group.

-

Perform statistical analysis to determine significant differences between groups.

-

Data Presentation

The following tables summarize quantitative data from studies using Daspei to assess hair cell damage in zebrafish.

Table 1: Aminoglycoside-Induced Hair Cell Loss in Zebrafish Larvae

| Aminoglycoside | Concentration (µM) | Exposure Duration | Observation Time | Effect on Hair Cells |

| Neomycin | 200 | 30 minutes | 1 hour post-exposure | Significant hair cell loss.[5] |

| Neomycin | 500 | 1 hour | 4 hours post-exposure | Complete loss of Daspei-labeled hair cells.[8] |

| Gentamicin | 25, 50, 100, 200 | 1 hour | 5-23 hours post-exposure | Dose-dependent delayed hair cell loss.[11] |

Table 2: Example of Otoprotection Against Neomycin-Induced Hair Cell Damage

| Protective Agent | Concentration (µM) | Co-treatment | Observation | Result |

| Sodium Selenite | 500 | 125 µM Neomycin for 1 hour | Daspei staining | Significantly preserved the average Daspei area in neuromasts compared to neomycin alone.[12] |

Signaling Pathways and Experimental Workflows

Aminoglycoside-Induced Hair Cell Death Pathway

Aminoglycoside antibiotics are known to cause hair cell death through a complex signaling cascade. A simplified representation of this pathway is shown below. Aminoglycosides enter the hair cell through mechanotransduction channels. Inside the cell, they can lead to the overproduction of reactive oxygen species (ROS), which in turn causes mitochondrial damage and activation of cell death pathways.

Caption: Simplified signaling pathway of aminoglycoside-induced hair cell death.

Experimental Workflow for Daspei-Based Screening